3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride
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Overview
Description
3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with three methyl groups and an amine group attached to a propyl chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,3,5-trimethylpyrazole as the starting material.
Reaction Steps: The pyrazole ring undergoes a series of reactions including halogenation, nucleophilic substitution, and reduction to introduce the amine group.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through crystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The amine group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can undergo reduction reactions to produce simpler derivatives.
Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Amine Oxides: Oxidation of the amine group results in the formation of amine oxides.
Reduced Derivatives: Reduction reactions can produce amines or other reduced forms of the compound.
Substituted Pyrazoles: Substitution reactions can lead to the formation of various substituted pyrazoles.
Scientific Research Applications
3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3,5-Trimethylpyrazole: A pyrazole derivative without the amine group.
3-(1,3,5-Trimethylpyrazol-4-yl)acrylic acid: A related compound with an acrylic acid group instead of the amine group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another pyrazole derivative used in biochemical research.
Uniqueness: 3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride is unique due to its combination of the pyrazole ring and the amine group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-7-9(5-4-6-10)8(2)12(3)11-7;;/h4-6,10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYAZNVUYAKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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